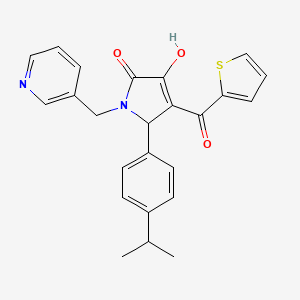

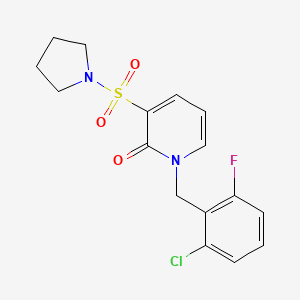

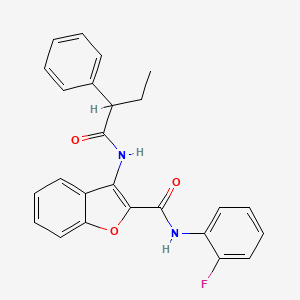

![molecular formula C11H9ClN2O B2491350 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2202378-74-1](/img/structure/B2491350.png)

5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives is a well-studied field. For example, pyridinylboronic acids and esters can be prepared from pyridinyl halides via a Pd-catalysed cross-coupling reaction . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride to afford 2-substituted pyridines .Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-used transition metal catalysed carbon–carbon bond forming reaction . Other reactions include the addition of Grignard reagents to pyridine N-oxides .Applications De Recherche Scientifique

Synthesis of Thiazolo[4,5-b]pyridines

“5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine” is used in the synthesis of thiazolo[4,5-b]pyridines . These compounds have been developed over the last years and have shown a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, synthesized using “5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine”, exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

These compounds also show antimicrobial activity . They can inhibit the growth of or destroy microorganisms, which makes them useful in the treatment of infectious diseases.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This means they can be used to control or kill unwanted plants.

Anti-inflammatory Activity

These compounds have anti-inflammatory properties . They can reduce inflammation and could be used in the treatment of conditions characterized by inflammation.

Antifungal Activity

Thiazolo[4,5-b]pyridines exhibit antifungal activity . They can inhibit the growth of or kill fungi, making them useful in the treatment of fungal infections.

Antitumor Activity

These compounds have been identified as having antitumor activity . This means they can inhibit the growth of tumors, which could make them useful in cancer treatment.

Phosphoinositide 3-Kinase Inhibitors

Some derivatives of “5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine” have been found to be potent phosphoinositide 3-kinase inhibitors . These inhibitors can block the action of phosphoinositide 3-kinases, enzymes involved in cell growth and survival. This makes them potential candidates for the treatment of cancer.

Orientations Futures

The future directions for research on “5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, the anti-fibrotic activities of certain pyrimidine derivatives have been studied .

Propriétés

IUPAC Name |

5-chloro-2-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIKQVHHHLWOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

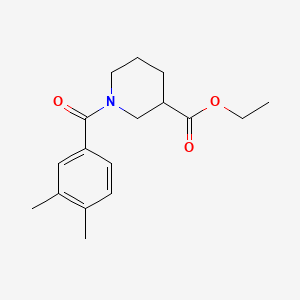

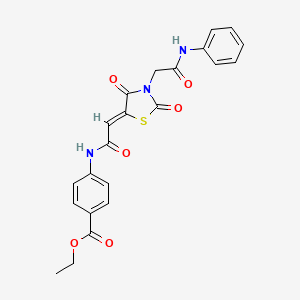

![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)

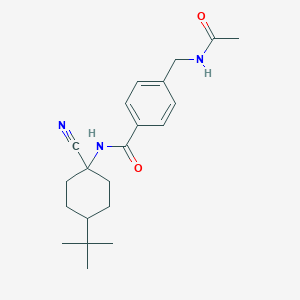

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)

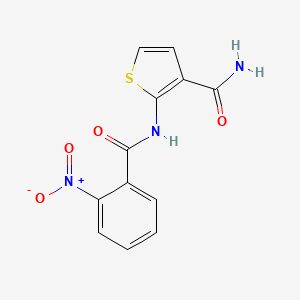

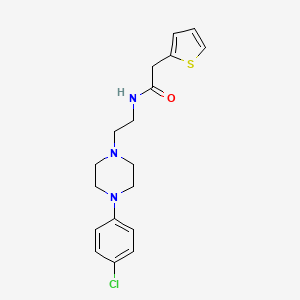

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)